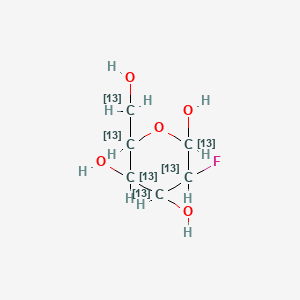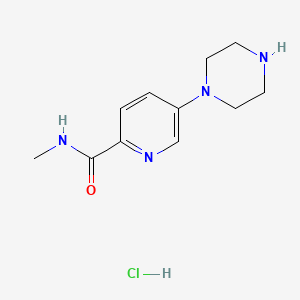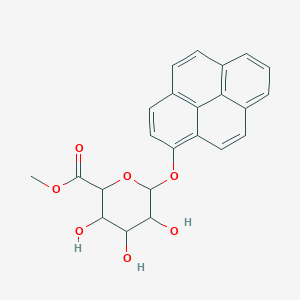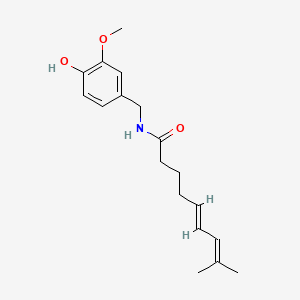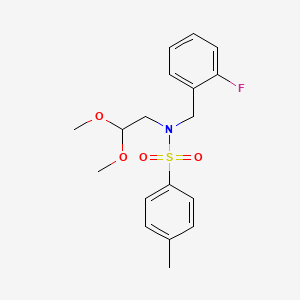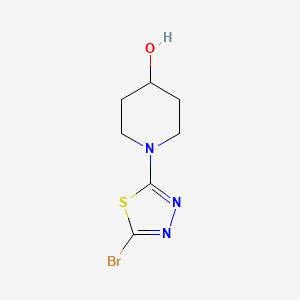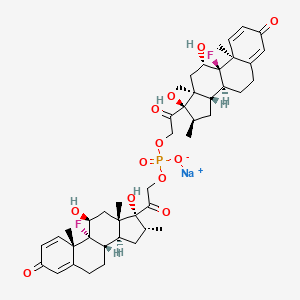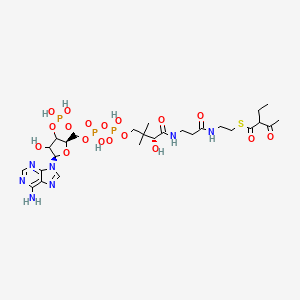
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine is a compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their significant role in medicinal chemistry due to their versatile biological activities and ability to act as scaffolds for drug development .
準備方法
The synthesis of 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach is the ring contraction and deformylative functionalization of piperidine derivatives, which involves a domino process including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
化学反応の分析
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets. For instance, docking analyses suggest that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, which is associated with anticancer activity . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, influencing various biochemical pathways.
類似化合物との比較
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione . These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, leading to variations in their biological activities and chemical properties. For example, pyrrolidin-2-one is known for its antimicrobial and anticancer properties, while pyrrolidin-2,5-dione exhibits anti-inflammatory and analgesic effects .
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
2-ethyl-1-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C10H20N2/c1-2-9-4-3-7-12(9)10-5-6-11-8-10/h9-11H,2-8H2,1H3 |
InChIキー |
RFNGOJBXEZMVJI-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCN1C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



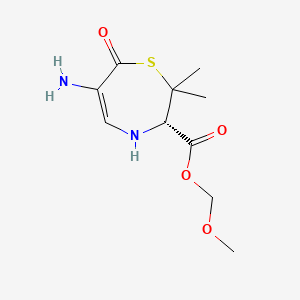
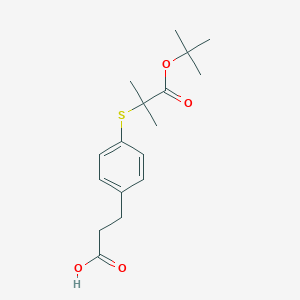
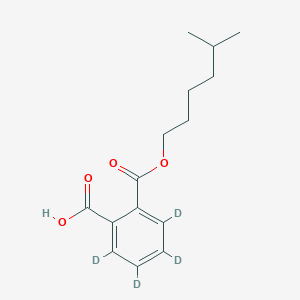
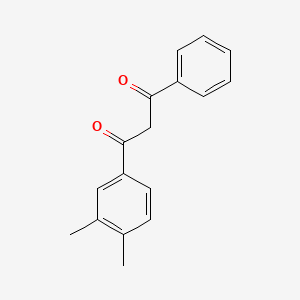
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
